REACTION_SMILES
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[C:19]1(=[O:36])[c:20]2[c:21]([cH:32][cH:33][cH:34][cH:35]2)[C:22](=[O:31])[N:23]1[CH2:24][CH2:25][CH2:26][S:27]([Cl:28])(=[O:29])=[O:30].[C:6]1(=[O:7])[N:8]([CH2:9][CH3:10])[C:11](=[O:12])[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]21.[CH3:1][NH:2][SH:3](=[O:4])=[O:5]>>[C:19]1(=[O:36])[c:20]2[c:21]([cH:32][cH:33][cH:34][cH:35]2)[C:22](=[O:31])[N:23]1[CH2:24][CH2:25][CH3:26].[CH3:1][NH:2][SH:3](=[O:4])=[O:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCCS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1C(=O)c2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN[SH](=O)=O
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Name
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Type
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product
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Smiles
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CCCN1C(=O)c2ccccc2C1=O
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Name
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Type
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product
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Smiles
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CN[SH](=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |